molecular formula C16H29NO2 B4260817 N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide

N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide

Cat. No. B4260817
M. Wt: 267.41 g/mol
InChI Key: JZMCQTWFVOHEET-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide is a compound that has attracted the attention of scientists due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide involves the modulation of various neurotransmitters in the brain. This compound acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release. It also acts on the voltage-gated sodium channels, which helps to reduce the excitability of neurons.
Biochemical and Physiological Effects:
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has analgesic properties, which help to reduce pain sensation. It has been found to have anticonvulsant effects, which make it a potential treatment option for epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide in lab experiments include its high purity and good yield. This compound has also been extensively studied, which makes it a reliable research tool. However, one limitation of using this compound is that it is relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of chronic pain conditions. Further research is also needed to study the long-term effects of this compound and its safety profile.
Conclusion:
In conclusion, N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide is a compound with potential applications in the field of medicine. Its synthesis method has been optimized to yield a high purity product with a good yield. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in the treatment of various medical conditions.

Scientific Research Applications

N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide has been studied for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(2R,4S,6R)-2-cyclohexyl-6-propyloxan-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-3-7-15-10-14(17-12(2)18)11-16(19-15)13-8-5-4-6-9-13/h13-16H,3-11H2,1-2H3,(H,17,18)/t14-,15+,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMCQTWFVOHEET-ARFHVFGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CC(O1)C2CCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@@H](C[C@@H](O1)C2CCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide
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N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide

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